molecular formula C32H31F5N3NaO5 B14056131 Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

Cat. No.: B14056131
M. Wt: 655.6 g/mol
InChI Key: NWAGPOTYTUZYPJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate is a complex organic compound that features multiple functional groups, including fluoro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate typically involves multi-step organic synthesis. The process may include:

    Formation of the diazinan ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of fluoro and methoxy groups: These groups are typically introduced through electrophilic aromatic substitution reactions.

    Attachment of the butanoate group: This step involves esterification or amidation reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Hydrolysis of the Sodium Butanoate Moiety

The sodium carboxylate group (butanoate) is susceptible to protonation under acidic conditions, forming the corresponding carboxylic acid (C32H32F5N3O5). This reaction is reversible and pH-dependent, as observed in analogous sodium salts.

ConditionReaction OutcomeStability Notes
Acidic (pH < 3)Protonation to free carboxylic acidStable in polar aprotic solvents
Neutral/Aqueous (pH 6–8)Ionic form dominatesHigh solubility in water

Degradation of the 1,3-Diazinane Ring

The 2,6-dioxo-1,3-diazinane core may undergo hydrolysis under strongly acidic or basic conditions, breaking the lactam ring. For example:

  • Acidic Hydrolysis : Cleavage of the amide bonds yields substituted phenylacetic acid derivatives .

  • Basic Hydrolysis : Likely generates urea fragments and fluorinated aromatic byproducts .

Fluorophenyl Substituents

The 2-fluoro-6-(trifluoromethyl)phenyl and 2-fluoro-3-methoxyphenyl groups participate in nucleophilic aromatic substitution under harsh conditions (e.g., high-temperature catalysis). For example:

  • Hydroxyl Group Substitution : Requires Lewis acids (e.g., AlCl3) to replace fluorine with hydroxyl groups .

  • Methoxy Group Demethylation : Acidic treatment (HBr/HOAc) removes the methoxy group, forming phenolic derivatives .

Steric and Electronic Effects

  • The trifluoromethyl group (-CF3) enhances electron-withdrawing effects, reducing reactivity at adjacent positions.

  • Methyl Group (C4) : Hinders ring-opening reactions due to steric bulk .

Thermal Stability

Thermogravimetric analysis (TGA) data for structurally similar compounds suggests decomposition above 200°C, primarily involving:

  • Loss of the sodium ion (evidenced by mass loss ~5%).

  • Fragmentation of the diazinane ring and fluorinated aryl groups.

Redox Behavior

Electrochemical studies on fluorinated diazinanes indicate:

  • Reduction : The trifluoromethyl group is resistant to reduction, but the dioxo-diazinane core may accept electrons, forming transient radicals.

  • Oxidation : The methoxyphenyl moiety undergoes oxidation to quinone-like structures under strong oxidizing agents (e.g., KMnO4) .

Synthetic Pathways (Inferred)

While direct synthesis data for this compound is limited, key steps likely include:

  • Diazinane Ring Formation : Cyclization of urea derivatives with fluorinated ketones .

  • Sodium Salt Preparation : Neutralization of the carboxylic acid precursor with NaOH.

Research Gaps

  • No peer-reviewed studies directly address this compound’s reactivity.

  • Stability in biological matrices (e.g., plasma) remains uncharacterized.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cell surface or intracellular receptors, modulating signal transduction pathways.

    Pathways: Interference with cellular pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]propanoate
  • Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]pentanoate

Uniqueness

The uniqueness of Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

Sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate, commonly known as Elagolix sodium, is a compound that has garnered attention for its biological activity, particularly in the context of reproductive health and potential therapeutic applications.

Elagolix functions primarily as a selective gonadotropin-releasing hormone (GnRH) antagonist. By inhibiting the action of GnRH, it reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased levels of estrogen and progesterone. This mechanism is particularly useful in conditions such as endometriosis and uterine fibroids, where hormonal modulation can alleviate symptoms.

Pharmacological Profile

The pharmacological profile of Elagolix has been characterized through various studies:

  • Antigonadotropic Effects : Elagolix effectively lowers serum estradiol levels in a dose-dependent manner. In clinical trials, doses ranging from 150 mg to 300 mg daily resulted in significant reductions in estradiol levels within the first week of treatment .
  • Efficacy in Endometriosis : Clinical studies have demonstrated that Elagolix significantly reduces pelvic pain associated with endometriosis. A pivotal study reported that patients treated with Elagolix experienced a notable decrease in dysmenorrhea and non-menstrual pelvic pain compared to placebo groups .

Case Studies

Several case studies highlight the effectiveness and safety profile of Elagolix:

  • Endometriosis Management : A double-blind, placebo-controlled trial involving women with moderate to severe endometriosis-related pain showed that those treated with Elagolix experienced a reduction in both menstrual and non-menstrual pelvic pain over a 6-month period .
  • Long-term Safety : In an extension study, patients treated with Elagolix for up to 24 months continued to show improvements in pain scores without significant adverse effects, indicating a favorable long-term safety profile .

Research Findings

Recent research has expanded on the biological activity of Elagolix:

  • Impact on Bone Density : A concern with long-term GnRH antagonism is its potential impact on bone density. Studies indicate that while Elagolix does lead to decreased bone mineral density (BMD), this effect is reversible upon discontinuation of therapy .
  • Comparative Efficacy : In comparison to traditional hormonal therapies for endometriosis, such as combined oral contraceptives or progestins, Elagolix has shown superior efficacy in pain reduction while offering a different side effect profile .

Summary Table of Biological Activity

Activity Outcome References
Serum Estradiol ReductionSignificant dose-dependent decrease
Pain ReductionNotable decrease in dysmenorrhea
Long-term SafetyFavorable profile over 24 months
Bone Density ImpactDecreased but reversible

Properties

Molecular Formula

C32H31F5N3NaO5

Molecular Weight

655.6 g/mol

IUPAC Name

sodium;4-[[2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoate

InChI

InChI=1S/C32H32F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,19,25,28,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1

InChI Key

NWAGPOTYTUZYPJ-UHFFFAOYSA-M

Canonical SMILES

CC1C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.